molecular formula C24H23N3O4S B2556732 N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-09-0

N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2556732
CAS RN: 899755-09-0
M. Wt: 449.53
InChI Key: RWPHRNCKOQWGTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its precursors, including the conditions required for each step and the yield of each reaction .


Molecular Structure Analysis

This would involve determining the compound’s structure, possibly using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions required for each reaction and the products formed .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Crystal Structure and Molecular Conformation

Studies on related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal their crystal structures and how molecular conformation affects their chemical behavior and potential interactions with biological targets. These compounds exhibit folded conformations around the methylene C atom of the thioacetamide bridge. Such structural insights are crucial for understanding how these compounds might interact with biological molecules (Subasri et al., 2016).

Dual Inhibitory Activities

Some derivatives within this chemical class have shown potent dual inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making such compounds potential candidates for cancer therapy (Gangjee et al., 2008).

Anticancer Activity

Research on similar compounds, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, has explored their synthesis and evaluated their anticancer activities. Such studies aim to identify new therapeutic agents capable of selectively inhibiting cancer cell growth (Horishny et al., 2021).

Synthesis and Biological Activities

Further research has been directed towards designing and synthesizing novel compounds with promising biological activities, including anticancer and antibacterial effects. These efforts involve creating derivatives with specific molecular features to enhance their biological efficacy and selectivity (Wanare, 2022).

Mechanism of Action

If the compound is a drug or a biologically active substance, this would involve studying how it interacts with its target in the body.

properties

IUPAC Name

N-benzyl-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-32-24-26-21-18-10-4-5-11-19(18)31-22(21)23(29)27(24)14-17-9-6-12-30-17/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHRNCKOQWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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